molecular formula C10H11N3O2 B13072611 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13072611
M. Wt: 205.21 g/mol
InChI Key: ROVBSFTYELWIKM-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds. These compounds are known for their significant biological activities and are used in various medicinal and pharmaceutical applications . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a propan-2-yl group at the 7th position and a carboxylic acid group at the 3rd position.

Preparation Methods

The synthesis of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines .

Chemical Reactions Analysis

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides and 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The unique propan-2-yl group at the 7th position and the carboxylic acid group at the 3rd position of this compound contribute to its distinct properties and applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

7-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-6(2)8-3-4-11-9-7(10(14)15)5-12-13(8)9/h3-6H,1-2H3,(H,14,15)

InChI Key

ROVBSFTYELWIKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NC2=C(C=NN12)C(=O)O

Origin of Product

United States

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